2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol (CAS No. 1049025-21-9) is a brominated pyridine derivative featuring an ethanolamine backbone and an isopropylamino substituent. Its molecular structure combines a 2-bromo-pyridin-4-ylmethyl group, which introduces steric bulk and electronic effects due to the bromine atom, with a secondary isopropylamine and a terminal hydroxyl group.
Synthetically, the compound is prepared via nucleophilic substitution or coupling reactions. For example, brominated intermediates like (2-bromo-pyridin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo Suzuki-Miyaura cross-coupling with boronic acids in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and potassium carbonate in DMF under inert conditions . The hydroxyl group in the ethanolamine chain enhances solubility in polar solvents, while the bromine atom on the pyridine ring may influence reactivity in further functionalization .
Properties
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9(2)14(5-6-15)8-10-3-4-13-11(12)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAIBBFRQINZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The starting material, 2-bromo-4-methylpyridine, is reacted with isopropylamine and ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium catalysts and boronic acids in the Suzuki cross-coupling reaction is also common in industrial processes due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Compound 1: 2-(3-Bromophenoxy)ethylamine
- Core Structure : A brominated benzene ring linked to an ethylamine chain.
- Key Differences: Replaces the pyridine ring with a benzene system and substitutes the ethanolamine hydroxyl group with a primary amine.
- Implications : Reduced aromatic nitrogen-mediated electronic effects and lower hydrogen-bonding capacity compared to the target compound .
Compound 9: 2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-acetamide
- Core Structure : Chlorinated pyridine linked to an acetamide group.
- Key Differences: Chlorine (less electronegative than bromine) at the pyridine’s 6-position and an acetamide instead of ethanolamine.
- Implications : Lower steric hindrance and altered solubility due to the acetamide’s hydrophilicity .
Compound 8: [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid
- Core Structure: Benzodioxane ring system with a methylamino-acetic acid chain.
- Key Differences: A non-aromatic oxygen-rich ring versus pyridine, and a carboxylic acid group replacing ethanol’s hydroxyl.
Biological Activity
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol, with the chemical formula CHBrNO and CAS No. 1353977-38-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The compound features a brominated pyridine moiety linked to an isopropylamine group via an ethanolamine structure. The presence of the bromine atom and the pyridine ring is significant as these elements can influence the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
Anticancer Activity
A study evaluating the cytotoxic effects of similar compounds found that modifications to the pyridine ring can enhance anticancer activity. For instance, derivatives with a 1,2,4-oxadiazole core exhibited IC values as low as 0.003 µM against certain cancer cell lines, indicating strong antiproliferative effects . While specific data on this compound is sparse, its structural similarities suggest potential efficacy.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A (similar structure) | HeLa | 0.003 |
| Compound B (similar structure) | CaCo-2 | 0.595 |
| 2-Bromo-pyridin derivative | Unknown | TBD |
Antiviral Properties
Research on quinoline derivatives has shown that compounds containing brominated pyridine structures can exhibit antiviral properties against various viruses, including HIV and Zika virus . This suggests that this compound may also possess similar activities, warranting further investigation.
Pharmacological Mechanisms
The mechanisms underlying the biological activity of this compound likely involve interactions with specific protein targets or pathways:
- Inhibition of Kinases : Many pyridine derivatives act as kinase inhibitors, which are crucial in cancer progression.
- Receptor Modulation : The presence of the amino group may facilitate binding to various receptors involved in inflammation and immune response.
- Reactive Oxygen Species (ROS) Modulation : Compounds targeting oxidative stress pathways may also be relevant for understanding its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
